

"Pyrrole-derivative1" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Pyrrole-derivative1

Cat. No.: B1663830

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Spectroscopic Data of 2-Formylpyrrole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pyrrole derivative, 2-formylpyrrole. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents summarized quantitative data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of the analytical workflow.

Core Spectroscopic Data

The following sections provide key spectroscopic data for 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde), a five-membered N-heterocyclic system with a carbonyl group as a proton acceptor and a pyrrole group as a proton donor.^[1] This compound can exist in a dimeric form in the solid phase and a monomeric form in solution.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-formylpyrrole. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.54	s	H-6 (aldehyde)	
7.08	m	H-5	
6.95	m	H-3	
6.25	m	H-4	
~9.0 (broad)	br s	N-H	

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
179.5	C-6 (aldehyde)
131.8	C-2
125.0	C-5
121.5	C-3
110.4	C-4

Note: The assignments are based on computational and experimental data. The solvent used is CDCl_3 .[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-formylpyrrole shows characteristic absorption bands for the N-H and C=O stretching vibrations.

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretch
~1660	C=O stretch (aldehyde)
~1540	C=C stretch (pyrrole ring)
~1420, 1380	C-H bend
~750	C-H out-of-plane bend

Note: The exact peak positions can be influenced by the sample preparation method (e.g., solid-state vs. solution).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-formylpyrrole, the electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to its molecular weight.

m/z	Assignment
95	[M] ⁺ (Molecular Ion)
94	[M-H] ⁺
67	[M-CO] ⁺
39	

Note: Fragmentation patterns can provide additional structural information.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific results. The following sections outline the synthesis of 2-formylpyrrole and the general procedures for acquiring the spectroscopic data presented.

Synthesis of 2-Formylpyrrole

One common method for the synthesis of 2-formylpyrrole is through a Knorr-type synthesis approach, followed by reduction.^[3]^[4]

Materials:

- O-ethyl acetothioacetate
- Sodium nitrite
- Acetic acid
- RANEY® nickel
- Water
- Acetone

Procedure:

- A solution of sodium nitrite in distilled water is added dropwise to a solution of O-ethyl acetothioacetate in acetic acid at 0 °C.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed. This produces a 2-thionoester pyrrole intermediate.
- A slurry of RANEY® nickel in water and acetone is activated by heating at reflux for one hour.
- The 2-thionoester pyrrole is then added to the activated RANEY® nickel slurry.
- The reaction proceeds to reduce the thionoester to the corresponding 2-formylpyrrole.
- The final product is isolated and purified using standard laboratory techniques.

NMR Spectroscopy Protocol

Instrumentation:

- A high-field NMR spectrometer (e.g., Varian A-60D or a modern equivalent) is used.

Sample Preparation:

- A small amount of the purified 2-formylpyrrole is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3).
- The solution is transferred to an NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- The data is processed, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.

Sample Preparation (ATR method):

- A small amount of the solid 2-formylpyrrole is placed directly on the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation:

- A mass spectrometer with an electron ionization (EI) source is typically used.

Sample Introduction:

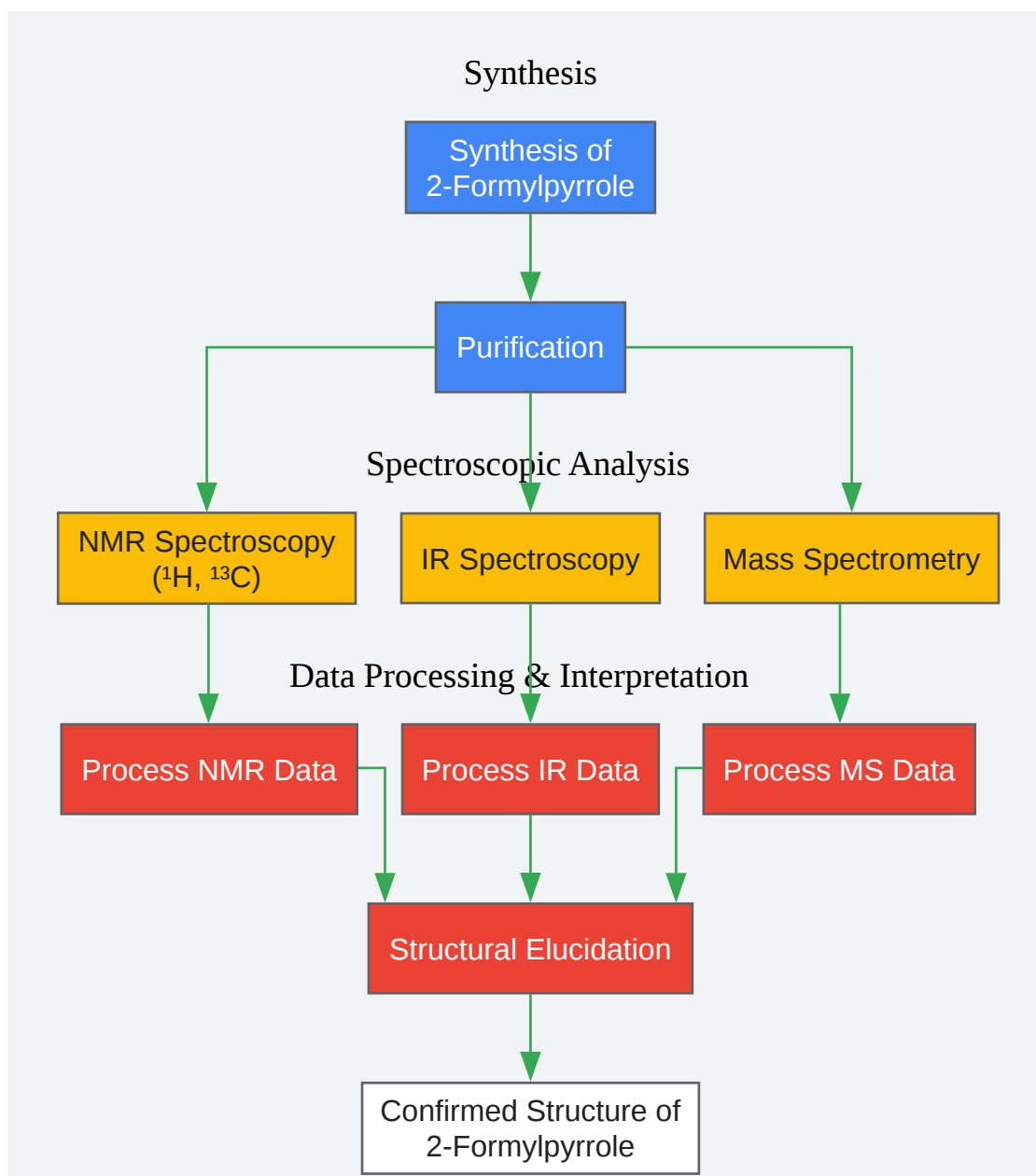
- A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

- The sample is ionized by a beam of electrons.
- The resulting ions are separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, showing the relative abundance of each ion.

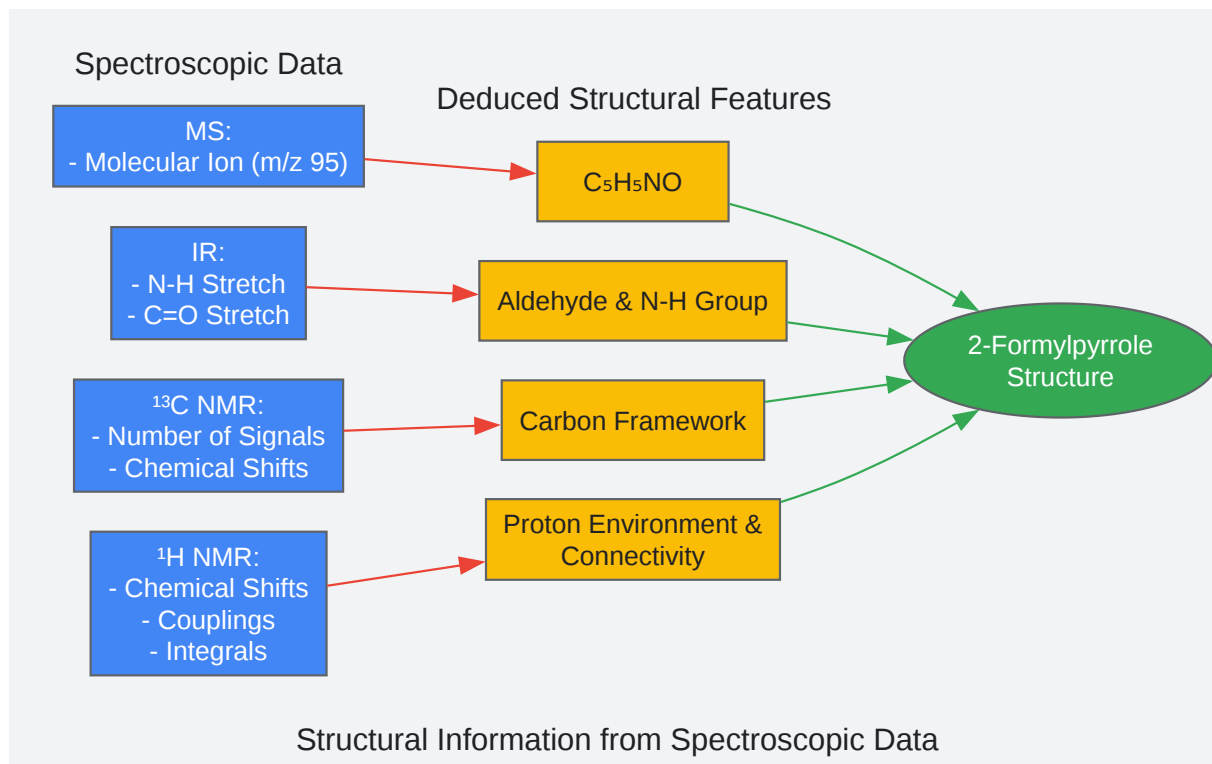
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a conceptual representation of the structural elucidation process for 2-formylpyrrole.



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Caption: Workflow for the synthesis and spectroscopic analysis of 2-formylpyrrole.



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Caption: Logical flow from spectroscopic data to the structural elucidation of 2-formylpyrrole.

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